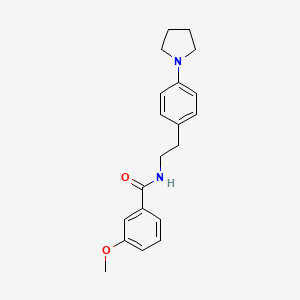

3-methoxy-N-(4-(pyrrolidin-1-yl)phenethyl)benzamide

Description

3-Methoxy-N-(4-(pyrrolidin-1-yl)phenethyl)benzamide (referred to as SBI-183 in some contexts) is a benzamide derivative featuring a methoxy-substituted aromatic ring linked to a phenethyl group bearing a pyrrolidine moiety. This compound has been identified as a potent, orally active inhibitor of quiescin sulfhydryl oxidase 1 (QSOX1), an enzyme implicated in tumor progression and metastasis . Preclinical studies highlight its efficacy in suppressing tumor growth across multiple cancer cell lines and murine models, with confirmed purity via HPLC-MS and ¹H-NMR . Its structural uniqueness lies in the pyrrolidine-phenethyl backbone, which may enhance solubility and target engagement compared to simpler aryl analogs.

Properties

IUPAC Name |

3-methoxy-N-[2-(4-pyrrolidin-1-ylphenyl)ethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O2/c1-24-19-6-4-5-17(15-19)20(23)21-12-11-16-7-9-18(10-8-16)22-13-2-3-14-22/h4-10,15H,2-3,11-14H2,1H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMTQEGRZYDVIQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)NCCC2=CC=C(C=C2)N3CCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Aromatic Substitution

4-Bromophenethylamine undergoes substitution with pyrrolidine under Buchwald-Hartwig amination conditions (Pd(OAc)₂, Xantphos, Cs₂CO₃, toluene, 110°C). This method affords the amine in 65–70% yield after column purification.

Reductive Amination

(4-Pyrrolidin-1-ylphenyl)acetaldehyde is reacted with ammonium acetate and sodium cyanoborohydride in methanol, yielding the phenethylamine derivative (60–68% yield). While less efficient than palladium catalysis, this approach avoids transition metals.

Amidation of 3-Methoxybenzoic Acid

Traditional Acyl Chloride Method

Procedure :

- Acyl Chloride Formation : 3-Methoxybenzoic acid (1.52 g, 10 mmol) is treated with thionyl chloride (5 mL) under reflux (2 h), yielding 3-methoxybenzoyl chloride.

- Coupling : The acyl chloride is added dropwise to 4-(pyrrolidin-1-yl)phenethylamine (1.98 g, 10 mmol) in dry THF with triethylamine (2.02 mL, 15 mmol). The mixture is stirred at 0°C for 1 h and room temperature for 12 h.

Yield : 75–82% after silica gel chromatography.

Phosphonium Salt-Mediated Amidation

Procedure :

Benzoic acid (1.22 g, 10 mmol), N-chlorophthalimide (1.5 equiv), and PPh₃ (1.5 equiv) are combined in CH₂Cl₂. After 30 min, 4-(pyrrolidin-1-yl)phenethylamine (1.98 g, 10 mmol) is added, and the reaction is stirred at room temperature for 12 h.

Yield : 60–65% (NMR yield).

Metal-Free Coupling Using Pyridinium Salts

Procedure :

A mixture of 3-methoxybenzoic acid (1.52 g, 10 mmol), 4-(pyrrolidin-1-yl)phenethylamine (1.98 g, 10 mmol), and K₂CO₃ (2.76 g, 20 mmol) in acetonitrile is refluxed for 8 h. The crude product is purified via column chromatography (ethyl acetate/hexane).

Yield : 78–85%.

Comparative Analysis of Amidation Methods

Experimental Data and Spectral Characterization

- IR (KBr) : 3298 cm⁻¹ (N–H stretch), 1645 cm⁻¹ (C=O amide).

- ¹H NMR (400 MHz, CDCl₃) : δ 7.45 (d, J = 8.4 Hz, 2H, Ar–H), 6.85 (d, J = 8.4 Hz, 2H, Ar–H), 3.89 (s, 3H, OCH₃), 3.45 (t, J = 6.8 Hz, 2H, NCH₂), 2.75 (t, J = 6.8 Hz, 2H, CH₂Ar), 2.55 (m, 4H, pyrrolidine-H).

- ¹³C NMR : 167.8 (C=O), 159.2 (OCH₃), 132.4–114.7 (Ar–C), 54.3 (pyrrolidine-C).

Chemical Reactions Analysis

Types of Reactions

3-methoxy-N-(4-(pyrrolidin-1-yl)phenethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The amide bond can be reduced to form an amine.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

Oxidation: Formation of 3-hydroxy-N-(4-(pyrrolidin-1-yl)phenethyl)benzamide.

Reduction: Formation of 3-methoxy-N-(4-(pyrrolidin-1-yl)phenethyl)amine.

Substitution: Formation of various substituted benzamides depending on the substituent introduced.

Scientific Research Applications

3-methoxy-N-(4-(pyrrolidin-1-yl)phenethyl)benzamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential interactions with biological targets, such as enzymes and receptors.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-methoxy-N-(4-(pyrrolidin-1-yl)phenethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Key Findings and Differentiation

(a) Pharmacological Targets

- QSOX1 Inhibition : The target compound uniquely targets QSOX1, a redox enzyme critical for extracellular matrix remodeling in tumors. In contrast, analogs like Compound 4 (PD-L1 inhibitor) and APD791 (5-HT2A inverse agonist) act on entirely different pathways .

- Structural Impact on Selectivity: The pyrrolidine-phenethyl group in the target compound may confer improved blood-brain barrier penetration compared to sulfonamide-containing derivatives (e.g., Compound 4) or morpholinoethoxy-substituted analogs (e.g., APD791) .

(c) Pharmacokinetic Considerations

Biological Activity

3-Methoxy-N-(4-(pyrrolidin-1-yl)phenethyl)benzamide is a compound of increasing interest in medicinal chemistry due to its potential therapeutic effects and unique structural features. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the class of phenyl(pyrrolidin-1-yl)methanone derivatives, characterized by the presence of a methoxy group and a pyrrolidine ring. These structural components are significant as they often enhance the compound's interaction with biological targets.

The precise mechanism of action for this compound is not fully elucidated; however, it is believed to interact with various biological macromolecules, including proteins and receptors. The compound may modulate enzyme activities or receptor functions, potentially influencing pathways related to inflammation, pain, and cancer progression.

1. Anti-inflammatory Effects

Research indicates that compounds with similar structures exhibit anti-inflammatory properties. For instance, the pyrrolidine ring has been associated with bioactive molecules that can inhibit inflammatory pathways.

2. Analgesic Properties

There is ongoing investigation into the analgesic potential of this compound. Its interaction with pain-related receptors may offer therapeutic benefits for conditions involving chronic pain.

3. Anticancer Activity

Preliminary studies suggest that derivatives of this compound may possess anticancer activities. The modulation of specific signaling pathways involved in tumor progression is a potential area for further exploration.

Research Findings and Case Studies

Several studies have examined the biological activity of compounds related to this compound:

Pharmacokinetics

The pharmacokinetic profile of this compound is crucial for its therapeutic applicability. The introduction of heteroatoms in its structure likely enhances solubility and bioavailability, key factors for effective drug design.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.